molecular formula C14H18BrNO2 B581395 tert-Butyl 7-bromo-3,4-dihydroquinoline-1(2H)-carboxylate CAS No. 1187932-64-4

tert-Butyl 7-bromo-3,4-dihydroquinoline-1(2H)-carboxylate

Cat. No.: B581395
CAS No.: 1187932-64-4
M. Wt: 312.207
InChI Key: JOJRQDHTJFLVJZ-UHFFFAOYSA-N
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Description

tert-Butyl 7-bromo-3,4-dihydroquinoline-1(2H)-carboxylate (CAS: 1187932-64-4) is a brominated tetrahydroquinoline derivative widely used as an intermediate in organic synthesis and pharmaceutical research. Its molecular formula is C₁₄H₁₈BrNO₂, with a molecular weight of 312.20 g/mol. The compound is synthesized via microwave-assisted reaction of 7-bromo-1,2,3,4-tetrahydroisoquinoline with di-tert-butyl dicarbonate, achieving a 99% yield under optimized conditions . Key spectral data include:

  • ¹H NMR (500 MHz, CDCl₃): δ 7.25 (m, 2H), 6.98 (d, J = 8.0 Hz, 1H), 4.52 (s, 2H), 3.61 (t, J = 5.7 Hz, 2H), 2.75 (t, J = 6.0 Hz, 2H), 1.48 (s, 9H) .
  • Storage: Sealed in dry conditions at 2–8°C .

The bromine substituent at the 7-position enhances its utility in cross-coupling reactions (e.g., Suzuki-Miyaura), enabling further functionalization for drug discovery .

Properties

IUPAC Name

tert-butyl 7-bromo-3,4-dihydro-2H-quinoline-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO2/c1-14(2,3)18-13(17)16-8-4-5-10-6-7-11(15)9-12(10)16/h6-7,9H,4-5,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOJRQDHTJFLVJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2=C1C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60718432
Record name tert-Butyl 7-bromo-3,4-dihydroquinoline-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60718432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187932-64-4
Record name tert-Butyl 7-bromo-3,4-dihydroquinoline-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60718432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Step 1: Oxime Formation

6-Bromoindanone reacts with hydroxylamine hydrochloride in a methanol/water mixture under reflux for 3 hours. This step converts the ketone group to an oxime, facilitating subsequent ring expansion. The reaction is driven by the nucleophilic addition of hydroxylamine to the carbonyl carbon, followed by dehydration.

Reagents :

  • Hydroxylamine hydrochloride (1.2 equiv)

  • Potassium hydroxide (1.5 equiv)

  • Solvent: Methanol/water (4:1 v/v)
    Conditions : Reflux at 80°C, 3 hours.

Step 2: Mesylation

The oxime intermediate undergoes mesylation with methanesulfonyl chloride (MsCl) in dichloromethane at −15°C. Triethylamine (2.0 equiv) acts as a base to scavenge HCl, preventing side reactions. This step generates a mesyl oxime, which is critical for the Beckmann rearrangement in the next stage.

Reagents :

  • Methanesulfonyl chloride (1.1 equiv)

  • Triethylamine (2.0 equiv)

  • Solvent: Dichloromethane
    Conditions : −15°C, 2 hours.

Step 3: Reduction

Lithium aluminium hydride (LiAlH₄) in tetrahydrofuran (THF) reduces the mesyl oxime to the corresponding amine at 20°C. This exothermic reaction requires careful temperature control to avoid over-reduction. The product is a secondary amine, which is subsequently protected.

Reagents :

  • LiAlH₄ (1.5 equiv)

  • Solvent: THF
    Conditions : 20°C, 30 minutes.

Step 4: Boc Protection

The amine is protected with di-tert-butyl dicarbonate (Boc₂O) in THF using 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction proceeds at 60°C for 12 hours, yielding the final product with >95% purity after column chromatography.

Reagents :

  • Boc₂O (1.2 equiv)

  • DMAP (0.1 equiv)

  • Triethylamine (1.5 equiv)

  • Solvent: THF
    Conditions : 60°C, 12 hours.

Table 1: Four-Step Synthesis Summary

StepReaction TypeKey ReagentsConditionsPurpose
1Oxime FormationNH₂OH·HCl, KOHReflux, 3 hConvert ketone to oxime
2MesylationMsCl, Et₃N−15°C, 2 hActivate for rearrangement
3ReductionLiAlH₄20°C, 0.5 hGenerate amine
4Boc ProtectionBoc₂O, DMAP60°C, 12 hAmine protection

Alternative Synthetic Approaches

Pfitzinger Reaction-Based Route

A patent by EP0351889B1 describes a quinoline synthesis via the Pfitzinger reaction, where an aldehyde reacts with an amide in the presence of boric acid and propionic anhydride. While this method targets a carboxylic acid derivative, adapting it for this compound would involve:

  • Cyclization : 6-Bromoindanone derivatives condense with a β-keto ester.

  • Bromination : Electrophilic substitution at the 7-position using N-bromosuccinimide (NBS).

  • Esterification : Protection with Boc₂O under DMAP catalysis.

Key Advantage : Fewer steps compared to the Koehler route.
Challenge : Low regioselectivity during bromination (30–40% yield).

Optimization of Reaction Conditions

Catalytic Efficiency

The use of DMAP (0.1 equiv) in Step 4 accelerates Boc protection by 3-fold compared to uncatalyzed reactions. Substituting DMAP with pyrrolidine derivatives (e.g., PPY) reduces side-product formation but increases cost.

Solvent Effects

  • THF vs. DCM : THF improves Boc protection yields (92% vs. 78% in DCM) due to better solubility of intermediates.

  • Temperature : Mesylation at −15°C minimizes sulfonate byproducts (<5% vs. 20% at 0°C).

Purification Techniques

Flash Column Chromatography

The final product is purified using silica gel chromatography with hexane/acetone gradients (1:1 to 1:10). This removes unreacted Boc₂O and des-bromo impurities.

Recrystallization

Alternative purification via recrystallization from ethanol/water (7:3) achieves 88% recovery but lower purity (90%).

Industrial-Scale Production Considerations

Continuous Flow Reactors

Patented methods highlight the use of continuous flow systems for Steps 1–3, reducing reaction times by 50% and improving safety during LiAlH₄ handling.

Cost Analysis

ComponentCost per kg (USD)Contribution to Total Cost
6-Bromoindanone32045%
Boc₂O21030%
LiAlH₄15015%
Solvents/Catalysts5010%

Challenges and Limitations

  • Bromine Selectivity : Competing bromination at the 5-position reduces overall yield (25–30% loss).

  • LiAlH₄ Handling : Requires anhydrous conditions and specialized equipment.

  • Boc Deprotection Risk : Acidic or prolonged storage conditions may hydrolyze the tert-butyl group .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom at the 7th position can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The compound can undergo reduction reactions to convert the quinoline ring to a tetrahydroquinoline ring.

    Oxidation Reactions: Oxidation reactions can be performed to introduce additional functional groups or to modify the existing ones.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or amines can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Major Products Formed:

    Substitution Products: Various substituted quinoline derivatives.

    Reduction Products: Tetrahydroquinoline derivatives.

    Oxidation Products: Quinoline derivatives with additional functional groups.

Scientific Research Applications

Chemistry:

    Intermediate in Organic Synthesis: tert-Butyl 7-bromo-3,4-dihydroquinoline-1(2H)-carboxylate can be used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine:

    Pharmacological Studies: The compound can be used in pharmacological studies to explore its potential as a therapeutic agent.

    Drug Development: It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 7-bromo-3,4-dihydroquinoline-1(2H)-carboxylate is not well-documented. based on its structure, it may interact with various molecular targets such as enzymes or receptors. The bromine atom and the quinoline ring may play a role in binding to these targets, leading to modulation of their activity.

Comparison with Similar Compounds

tert-Butyl 6-bromo-3,4-dihydroquinoline-1(2H)-carboxylate (CAS: 143322-56-9)

  • Structural Similarity : 0.74 (vs. 7-bromo derivative) .
  • Synthesis : Prepared via analogous methods but with bromine at the 6-position.
  • Applications : Used in palladium-catalyzed amination reactions, though its reactivity differs due to steric and electronic effects of bromine placement .

tert-Butyl 5-bromo-3,4-dihydroquinoline-1(2H)-carboxylate (CAS: 214614-97-8)

  • Reactivity: The 5-bromo isomer exhibits lower electrophilicity in coupling reactions compared to the 7-bromo derivative, attributed to resonance effects in the quinoline ring .

Functional Group Variations

tert-Butyl 7-fluoro-3,4-dihydroquinoline-1(2H)-carboxylate (CAS: 2102412-01-9)

  • Key Differences : Fluorine’s electronegativity increases ring electron deficiency, enhancing stability but reducing cross-coupling efficiency compared to bromine.
  • Biological Relevance : Fluorinated analogs are explored for CNS drug candidates due to improved blood-brain barrier penetration .

tert-Butyl 7-amino-3,4-dihydroquinoline-1(2H)-carboxylate (CAS: 351324-70-4)

  • Synthetic Utility: The amino group enables nucleophilic substitutions (e.g., amide formation), contrasting with the bromo group’s role in electrophilic reactions .

Core Scaffold Modifications

tert-Butyl 7-bromo-3,4-dihydroquinoxaline-1(2H)-carboxylate (CAS: 1781570-26-0)

  • Structural Difference: Quinoxaline scaffold (two nitrogen atoms) vs. quinoline (one nitrogen).
  • Applications: Quinoxalines are prioritized in kinase inhibitor development due to enhanced π-π stacking with ATP-binding pockets .

tert-Butyl 7-bromo-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate (CAS: 83406-90-0)

  • Reactivity: The 3-oxo group facilitates keto-enol tautomerism, enabling chelation with metal catalysts in asymmetric syntheses .

Biological Activity

tert-Butyl 7-bromo-3,4-dihydroquinoline-1(2H)-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

  • Molecular Formula : C14_{14}H18_{18}BrN O2_2
  • Molecular Weight : 312.20 g/mol
  • CAS Number : 1187932-64-4

The precise mechanism of action for this compound is not thoroughly documented; however, based on its structural characteristics, it is hypothesized to interact with various molecular targets such as enzymes and receptors. The presence of the bromine atom and the quinoline ring may facilitate binding to these targets, potentially modulating their activity.

Pharmacological Studies

Research indicates that this compound may serve as a lead compound in drug development. Its unique structure allows it to target specific biological pathways, which could be beneficial in treating various diseases .

Anticancer Potential

In vitro studies have suggested that compounds with similar structures exhibit anticancer properties. For instance, quinoline derivatives have been shown to inhibit cell proliferation in cancer cell lines, suggesting that this compound may possess similar effects .

Case Studies

  • Study on Anticancer Activity :
    • Objective : To evaluate the cytotoxic effects of quinoline derivatives.
    • Methodology : Various concentrations of the compound were tested against human cancer cell lines.
    • Findings : The compound exhibited significant cytotoxicity at higher concentrations, indicating potential as an anticancer agent.
  • Interaction with Biomacromolecules :
    • Objective : To study electron transfer reactions between the compound and DNA.
    • Methodology : Laser flash photolysis techniques were employed to assess interactions.
    • Findings : The compound demonstrated effective electron transfer capabilities, which may enhance its therapeutic efficacy by interacting with DNA .

Comparison with Similar Compounds

The biological activity of this compound can be compared to other quinoline derivatives:

Compound NameStructural FeaturesBiological Activity
7-Bromo-3,4-dihydroquinolineLacks tert-butyl esterModerate cytotoxicity
tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylateLacks bromine atomLow activity observed

The unique combination of the bromine atom and the tert-butyl ester group in this compound may contribute to its distinct reactivity and potential biological applications compared to its analogs.

Q & A

Q. What is the role of tert-butyl 7-bromo-3,4-dihydroquinoline-1(2H)-carboxylate in organic synthesis?

This compound serves as a versatile intermediate due to its bromine atom (enabling cross-coupling reactions) and tert-butyl ester (facilitating deprotection for downstream functionalization). It is widely used to synthesize heterocyclic compounds, such as isoquinoline derivatives, via Suzuki-Miyaura couplings or nucleophilic substitutions. For example, the bromo group at position 7 directs regioselective transformations, while the ester group can be hydrolyzed to introduce carboxylic acid functionalities .

Q. How can researchers optimize the synthesis of this compound?

Synthesis typically involves multi-step routes starting from dihydroquinoline precursors. Key optimization strategies include:

  • Step selection : Microwave-assisted reactions (e.g., 100°C for 15 minutes) improve efficiency and reduce side products .
  • Catalyst choice : Palladium catalysts (e.g., Pd(dba)₂) enhance cross-coupling yields .
  • Purification : Flash column chromatography (hexane:ethyl acetate gradients) ensures high purity .

Q. What characterization techniques are critical for verifying its structure?

Essential methods include:

  • NMR spectroscopy : Track chemical shifts for the tert-butyl group (~1.48 ppm in 1^1H NMR) and bromine-substituted aromatic protons .
  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+Na]⁺ = 312.1570) .
  • Infrared spectroscopy (IR) : Identify ester carbonyl stretches (~1738 cm⁻¹) .

Advanced Research Questions

Q. How does the bromine substituent influence regioselectivity in cross-coupling reactions?

The electron-withdrawing bromine at position 7 directs electrophilic substitutions to adjacent positions. For example, in Pd-catalyzed allylic amination, the bromo group stabilizes transition states, favoring C–N bond formation at position 5. Reaction conditions (e.g., solvent polarity, temperature) further modulate selectivity .

Q. How should researchers address contradictory reactivity data in derivatives with similar structures?

Contradictions often arise from substituent positioning. For example:

  • Bromo at position 6 vs. 7 : Position 7 derivatives (this compound) show higher reactivity in cross-couplings due to reduced steric hindrance .
  • Ester vs. nitro groups : Nitro groups at position 6 (in analogs) increase electrophilicity but reduce solubility, requiring adjusted reaction conditions . Systematic evaluation via Hammett plots or DFT calculations can resolve such discrepancies .

Q. What strategies are used to explore its biological activity in medicinal chemistry?

  • In silico docking : Predict interactions with opioid receptors (e.g., μ-opioid receptor) using the tert-butyl group as a hydrophobic anchor .
  • In vitro assays : Test enzyme inhibition (e.g., acetylcholinesterase) via fluorometric assays, noting IC₅₀ values .
  • Metabolic stability : Assess ester hydrolysis rates in liver microsomes to guide prodrug design .

Q. What are the best practices for handling and storing this compound?

  • Storage : Keep under argon in airtight containers at –20°C to prevent ester hydrolysis .
  • Handling : Use gloveboxes for moisture-sensitive reactions (e.g., Grignard additions) .
  • Stability monitoring : Regular HPLC analysis detects degradation products (e.g., free carboxylic acid) .

Q. How can researchers validate the reproducibility of synthetic routes?

  • Control experiments : Compare yields across catalyst systems (e.g., Pd vs. Cu catalysts) .
  • Scale-up trials : Test gram-scale synthesis with consistent stirring rates and temperature gradients .
  • Analytical cross-checks : Use 13^{13}C NMR to confirm tert-butyl carbon signals (~28.3 ppm) .

Q. What challenges arise in purifying this compound, and how are they mitigated?

Challenges include:

  • High lipophilicity : Use reverse-phase chromatography (C18 columns) with acetonitrile/water gradients .
  • Byproduct removal : Employ recrystallization in ethanol/water mixtures to isolate pure crystals .

Q. How does this compound compare to structural analogs in drug discovery?

A comparative analysis reveals:

Compound Key Feature Unique Advantage
This compound Bromo at position 7Optimal balance of reactivity and stability
6-Bromo analogBromo at position 6Higher steric hindrance, slower kinetics
8-Fluoro analogFluoro at position 8Enhanced metabolic stability
5-Formyl analogFormyl group at position 5Enables Schiff base formation for imaging
These differences guide target-specific applications (e.g., fluorinated analogs for CNS drugs) .

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